4-Methyl-5-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole
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Overview
Description
4-Methyl-5-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 4-Methyl-5-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization with sodium azide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-Methyl-5-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents and conditions.
Scientific Research Applications
4-Methyl-5-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of anticancer activity, it may induce apoptosis through the activation of p53-mediated pathways.
Comparison with Similar Compounds
4-Methyl-5-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds also contain pyrazole rings and have shown antioxidant and anticancer activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and the potential for diverse therapeutic applications.
Properties
CAS No. |
51719-86-9 |
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Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-methyl-5-(5-methyl-1H-pyrazol-3-yl)-2H-triazole |
InChI |
InChI=1S/C7H9N5/c1-4-3-6(10-8-4)7-5(2)9-12-11-7/h3H,1-2H3,(H,8,10)(H,9,11,12) |
InChI Key |
UDIUBWDSJWYXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NNN=C2C |
Origin of Product |
United States |
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